molecular formula C22H40O2 B1206658 Docosa-13,16-dienoic acid

Docosa-13,16-dienoic acid

Cat. No.: B1206658
M. Wt: 336.6 g/mol
InChI Key: HVGRZDASOHMCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Docosadienoate (22:2n6), also known as 13, 16-docosadienoic acid, belongs to the class of organic compounds known as very long-chain fatty acids. These are fatty acids with an aliphatic tail that contains at least 22 carbon atoms. Docosadienoate (22:2n6) is considered to be a practically insoluble (in water) and relatively neutral molecule. Docosadienoate (22:2n6) has been detected in multiple biofluids, such as feces, blood, and urine. Within the cell, docosadienoate (22:2n6) is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.

Properties

Molecular Formula

C22H40O2

Molecular Weight

336.6 g/mol

IUPAC Name

docosa-13,16-dienoic acid

InChI

InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10H,2-5,8,11-21H2,1H3,(H,23,24)

InChI Key

HVGRZDASOHMCSK-UHFFFAOYSA-N

SMILES

CCCCCC=CCC=CCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCCCC(=O)O

Synonyms

13,16-cis,cis-docosadienoic acid
13,16-DA
13,16-docosadienoic acid
13-cis,16-cis-docosadienoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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